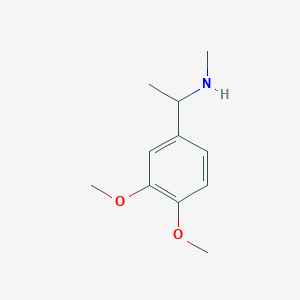

1-(3,4-dimethoxyphenyl)-N-methylethanamine

Description

1-(3,4-Dimethoxyphenyl)-N-methylethanamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a dimethoxyphenyl group attached to an ethanamine backbone. It is of interest in various fields of scientific research due to its structural properties and potential biological activities.

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(12-2)9-5-6-10(13-3)11(7-9)14-4/h5-8,12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAURWWPGDNSAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)OC)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601256363 | |

| Record name | 3,4-Dimethoxy-N,α-dimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40023-75-4 | |

| Record name | 3,4-Dimethoxy-N,α-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40023-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxy-N,α-dimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)-N-methylethanamine can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethoxyacetophenone to 1-(3,4-dimethoxyphenyl)ethanol, followed by amination to introduce the ethanamine group. The reduction step can be achieved using catalytic hydrogenation with hydrogen gas and a suitable catalyst such as palladium on carbon .

Industrial Production Methods: In industrial settings, the synthesis of 1-(3,4-dimethoxyphenyl)-N-methylethanamine may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Nitrile Hydrogenation

-

Starting Material : 3,4-dimethoxyphenylacetonitrile

-

Reagents : Methylamine, hydrogen gas, and a supported catalyst (e.g., copper chromite, group IB/VIII metals).

-

Conditions :

-

Mechanism : The nitrile group undergoes catalytic hydrogenation to form the primary amine, followed by methylation at the nitrogen center. Substituted methylamines (e.g., benzylmethylamine) may lose their protecting groups under these conditions .

Amide Reduction

-

Intermediate : 3,4-dimethoxyphenylpropionamide

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Conditions : Anhydrous ether or THF, typically at reflux.

-

Mechanism : Reduction of the amide to the corresponding ethanamine, followed by methylation to yield the target compound .

Oxidation Reactions

The compound undergoes oxidation to form derivatives such as quinones or carboxylic acids.

Reagents and Conditions

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) | Acidic or neutral aqueous solutions | Quinones, carboxylic acids |

Reduction Reactions

Reduction typically targets functional groups beyond the amine, such as aromatic rings or ketones (if present).

Reagents and Conditions

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Reduction | LiAlH₄, NaBH₄ | Anhydrous ether, THF | Alcohols, amines |

Substitution Reactions

The amine group is susceptible to nucleophilic substitution, while the aromatic ring may undergo electrophilic substitution.

Reagents and Conditions

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., methyl bromide) | Basic conditions (e.g., NaOH) | N-alkylated derivatives |

| Electrophilic Substitution | Bromine, nitric acid | Lewis acid catalysts (e.g., FeCl₃) | Brominated or nitrated derivatives |

Stability and Side Reactions

-

Thermal Degradation : The compound may lose methoxy groups or undergo ring-opening under high temperatures (>200°C).

-

Acidic Conditions : Protonation of the amine can lead to salt formation (e.g., hydrochloride salts), which may precipitate under certain conditions .

Catalytic Hydrogenation

This reaction is central to the compound’s synthesis and involves:

-

Catalyst : Palladium or nickel-based catalysts.

-

Conditions : High pressure (50–270 bar) and moderate temperatures (70–160°C) .

Research Findings

-

MAO Inhibition : The compound exhibits monoamine oxidase (MAO) inhibitory activity, increasing neurotransmitter levels (e.g., serotonin, dopamine).

-

Pharmacological Effects : Structurally related compounds show psychoactive effects in rodent models, including modulation of anxiety and depression-like behaviors.

Comparative Analysis of Reaction Types

Scientific Research Applications

Pharmaceutical Research

DMPEA's structural resemblance to known psychoactive compounds suggests potential applications in pharmacology. It has been studied for its effects on neurotransmitter systems, particularly:

- Monoamine Oxidase Inhibition : DMPEA exhibits some activity as a monoamine oxidase inhibitor, which may influence mood and cognitive functions.

- Potential Antidepressant Properties : Due to its interactions with serotonin and dopamine pathways, DMPEA is being explored for its potential antidepressant effects.

Neuropharmacology

The compound's ability to affect dopaminergic pathways makes it a candidate for research into treatments for disorders like depression and anxiety. Its biochemical interactions could provide insights into novel therapeutic strategies.

Toxicology Studies

Research has also focused on the safety profile of DMPEA. Given its psychoactive properties, understanding its metabolic pathways and potential toxicity is crucial for evaluating its use in clinical settings.

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of DMPEA. For example:

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-methylethanamine involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

3,4-Dimethoxyphenol: Another related compound with distinct chemical properties and applications.

Uniqueness: 1-(3,4-Dimethoxyphenyl)-N-methylethanamine is unique due to its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical and biological properties compared to its analogues.

Biological Activity

1-(3,4-Dimethoxyphenyl)-N-methylethanamine, commonly referred to as a derivative of the phenethylamine class, exhibits notable biological activity that has garnered attention in pharmacological research. This compound is structurally related to various psychoactive substances, which may influence its interaction with neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(3,4-dimethoxyphenyl)-N-methylethanamine can be represented as follows:

- Molecular Formula : C12H17N

- Molecular Weight : 191.27 g/mol

- IUPAC Name : 1-(3,4-dimethoxyphenyl)-N-methylethanamine

This compound's methoxy groups on the aromatic ring contribute to its lipophilicity and receptor-binding properties.

Research indicates that compounds similar to 1-(3,4-dimethoxyphenyl)-N-methylethanamine may exert their biological effects primarily through interactions with various neurotransmitter receptors. These include:

- Serotonin Receptors : The compound likely acts as an agonist at serotonin receptors, particularly the 5-HT2A subtype, which is implicated in mood regulation and psychedelic effects .

- Dopamine Receptors : It may also interact with dopaminergic pathways, influencing reward mechanisms and potentially contributing to stimulant effects .

Neurochemical Effects

Studies have shown that similar phenethylamines can significantly alter neurotransmitter levels in the brain. For instance, compounds like 25I-NBOMe have been documented to increase dopamine and serotonin levels in specific brain regions, suggesting a potential for similar activity in 1-(3,4-dimethoxyphenyl)-N-methylethanamine .

Case Studies

Several case studies highlight the implications of using compounds in the same class as 1-(3,4-dimethoxyphenyl)-N-methylethanamine:

- Case Study A : A young adult experienced severe agitation and respiratory distress after consuming a phenethylamine derivative. Autopsy findings revealed significant cardiovascular strain attributed to drug toxicity.

- Case Study B : Reports indicated multiple instances of acute kidney injury linked to the use of NBOMe derivatives, emphasizing the need for caution regarding compounds with similar structures .

Table 1: Comparative Binding Affinities of Phenethylamines

| Compound | 5-HT2A Ki (nM) | Dopamine D2 Ki (nM) |

|---|---|---|

| 25I-NBOMe | 0.6 | 130 |

| 25B-NBOMe | 0.5 | 10 |

| 1-(3,4-Dimethoxyphenyl)-N-methylethanamine | TBD | TBD |

Note: Ki values for 1-(3,4-dimethoxyphenyl)-N-methylethanamine are yet to be determined (TBD) in available literature.

Q & A

Q. What synthetic methods are available for 1-(3,4-dimethoxyphenyl)-N-methylethanamine, and how can reaction conditions be optimized?

The compound is commonly synthesized via the Eschweiler-Clarke reaction , where 2-(3,4-dimethoxyphenyl)ethanamine reacts with formaldehyde and formic acid in methanol. Key parameters include:

- Reaction temperature : Room temperature or mild heating (e.g., reflux).

- Purification : Evaporation of methanol followed by pH adjustment to 14 with KOH to precipitate the product.

- Challenges : Contamination with unreacted starting material (e.g., ~8% dopamine detected via <sup>1</sup>H NMR) .

- Yield : Typical yields range from 66% to 81%, depending on purification efficiency .

Q. How is the purity of 1-(3,4-dimethoxyphenyl)-N-methylethanamine validated in pharmaceutical research?

The compound is used as a pharmacopeial reference standard (e.g., Verapamil hydrochloride Impurity B). Analytical methods include:

Q. What are the key physicochemical properties of this compound and its salts?

- Free base : Liquid at room temperature; prone to oxidation.

- Hydrochloride salt : Crystalline solid with melting point 140–142°C .

- Solubility : Freely soluble in methanol, DMSO; sparingly soluble in water (<1 mg/mL) .

Advanced Research Questions

Q. How can synthetic byproducts or contaminants in 1-(3,4-dimethoxyphenyl)-N-methylethanamine be identified and mitigated?

- Common impurities : Residual dopamine (detected via <sup>1</sup>H NMR at δ 6.5–6.6 ppm) or unreacted formaldehyde.

- Mitigation strategies :

- Extended vacuum drying : Reduces volatile impurities (e.g., dioxane) .

- Recrystallization : Using ethanol/water mixtures improves purity.

- Chromatographic purification : Flash chromatography with silica gel (eluent: ethyl acetate/hexane) .

Q. How does the compound’s structural conformation influence its reactivity in polymer synthesis?

1-(3,4-Dimethoxyphenyl)-N-methylethanamine serves as a precursor in synthesizing helical polyacetylenes with carbamate or eugenol moieties. Key observations:

- Catalyst compatibility : Rhodium-based catalysts (e.g., (nbd)Rh<sup>+</sup>[η<sup>6</sup>-C6H5B–(C6H5)3]) yield high-molecular-weight polymers (13,900–18,400 g/mol) .

- Solubility : The methoxy groups enhance solubility in organic solvents (e.g., THF, chloroform), enabling controlled polymerization .

Q. What analytical discrepancies arise when characterizing this compound, and how are they resolved?

- NMR anomalies : Overlapping signals from methoxy (δ 3.8–3.9 ppm) and methylamine groups (δ 2.4–2.6 ppm) can obscure integration.

- Solution : Use <sup>13</sup>C NMR or 2D COSY to resolve signal assignments .

- Mass spectrometry adducts : Sodium or potassium adducts ([M+Na]<sup>+</sup>, [M+K]<sup>+</sup>) may complicate molecular ion identification.

- Solution : Employ high-resolution MS (HRMS) or derivatization (e.g., acetylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.